2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
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Overview
Description
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.3 g/mol . This compound is characterized by the presence of an azido group and a piperidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1-(propan-2-yl)piperidin-4-amine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Chemical Reactions Analysis
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with molecular targets through its azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to be selectively modified or conjugated to other molecules without interfering with biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can be compared with other azido-containing compounds, such as:
This compound: Similar in structure but may differ in the position or nature of substituents.
Azidoacetamides: Compounds with an azido group attached to an acetamide moiety, used in similar applications.
Azidopiperidines: Compounds with an azido group attached to a piperidine ring, often used in the synthesis of pharmaceuticals.
These comparisons highlight the unique properties of this compound, particularly its versatility in chemical reactions and its applications in various fields of research.
Properties
CAS No. |
2639405-85-7 |
---|---|
Molecular Formula |
C10H19N5O |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
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